molecular formula C9H10N2O2 B1504560 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid CAS No. 1361381-50-1

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid

Cat. No.: B1504560
CAS No.: 1361381-50-1
M. Wt: 178.19 g/mol
InChI Key: ZRKPKRAJCNHPHO-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid (CAS: 1361381-50-1) is a high-value chemical scaffold extensively used in medicinal chemistry and drug discovery research . This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmacologically active agents . Its structure, featuring a fused bicyclic system with both basic nitrogen and carboxylic acid functional groups, allows for diverse chemical modifications and interactions with biological targets. In scientific research, this naphthyridine derivative is primarily employed as a key intermediate in organic synthesis. Its core structure is a privileged scaffold found in compounds investigated for various therapeutic areas . Researchers utilize the carboxylic acid moiety for amide coupling reactions or esterification, while the nitrogen atoms in the ring system can be functionalized or serve as hydrogen bond acceptors. The compound is a precursor to protected derivatives, such as the Boc-protected analog (CAS 259809-49-9) and Fmoc-protected variants, which are crucial for multi-step synthetic applications, including peptide-mimetic chemistry . The mechanism of action for derivatives based on this scaffold is not universal but is instead determined by the final molecular structure and its specific biological target. Generally, molecules built from this core are designed to interact with enzyme active sites or cellular receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, potentially leading to modulation of disease-relevant pathways . Handling of this material requires standard laboratory safety precautions. It is advised to wear protective gloves and eye/face protection and to use only in a well-ventilated area . Please be advised: This product is intended for research and development purposes only. It is strictly for use in laboratory settings by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals, nor for personal use .

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)8-2-1-6-5-10-4-3-7(6)11-8/h1-2,10H,3-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKPKRAJCNHPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697912
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361381-50-1
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid (CAS No. 1361381-50-1) is a compound of interest due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₉H₁₀N₂O₂
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 1361381-50-1

Antileishmanial Activity

Recent studies have highlighted the antileishmanial properties of naphthyridine derivatives, including this compound. In vitro assays demonstrated significant activity against Leishmania species, with effective concentrations (EC₅₀) reported in the low micromolar range. For instance, derivatives exhibited EC₅₀ values of approximately 12.86 µM and 36.99 µM with selectivity indices (SI) indicating moderate toxicity levels in non-infected cells .

Antituberculosis Activity

A library synthesis study utilizing 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds revealed promising antituberculosis activity. Out of several synthesized compounds, three lead candidates demonstrated significant inhibitory effects against Mycobacterium tuberculosis at concentrations that were not cytotoxic to mammalian cells .

The mechanisms by which this compound exerts its biological effects appear to involve:

  • Inhibition of DNA Topoisomerase : Some studies indicate that naphthyridine derivatives can inhibit human DNA topoisomerase IB (hTopIB), a critical enzyme for DNA replication and transcription .
  • Cytotoxicity in Cancer Cells : The compound has shown cytotoxic effects on various cancer cell lines at concentrations ranging from 1 to 15 µM. However, the relationship between cytotoxicity and antileishmanial activity is still under investigation .

Case Studies and Research Findings

StudyFocusKey Findings
Antileishmanial EffectsEC₅₀ values of 12.86 µM; moderate SI
Antituberculosis ActivityThree lead compounds identified with significant activity
Synthesis and MechanismsInhibition of hTopIB; cytotoxicity observed in cancer cells

Comparison with Similar Compounds

Positional Isomers: 1,5- vs. 1,6- vs. 1,8-Naphthyridine Derivatives

The position of nitrogen atoms in the naphthyridine ring significantly impacts electronic properties and biological activity.

Compound Name CAS Number Molecular Formula pKa (Predicted) Key Features
5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid - C9H10N2O2 Not reported Carboxylic acid at position 2; 1,6-nitrogen arrangement
5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid 1219022-86-2 C9H10N2O2 1.51 1,5-nitrogen arrangement; lower acidity compared to 1,6-isomer
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxaldehyde - C10H11NO Not reported Carboxaldehyde substituent; 1,8-nitrogen arrangement

Key Findings :

  • The 1,5-naphthyridine isomer (CAS 1219022-86-2) exhibits a lower predicted pKa (~1.51), suggesting weaker acidity than the 1,6-isomer, likely due to electronic effects from nitrogen positioning .
  • The 1,8-naphthyridine carboxaldehyde derivative (C10H11NO) introduces a reactive aldehyde group, expanding utility in conjugation reactions but reducing stability compared to carboxylic acids .

Substituent Variations: Carboxylic Acid Derivatives

Substituents on the naphthyridine core modulate solubility, reactivity, and pharmacological properties.

Compound Name CAS Number Substituent Key Applications/Synthesis
6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid 259809-49-9 tert-Butoxycarbonyl (Boc) Boc protection enhances stability during solid-phase peptide synthesis
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid 1160995-15-2 Benzyl Increased lipophilicity; potential CNS-targeting applications due to blood-brain barrier penetration
3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide 328068-90-2 Thiophene + carboxamide Enhanced hydrogen-bonding capacity; explored in kinase inhibitor design

Key Findings :

  • The Boc-protected derivative (CAS 259809-49-9) is commercially available (95–97% purity) and widely used in intermediate synthesis due to its stability under acidic conditions .
  • Benzyl substitution (CAS 1160995-15-2) increases logP, improving membrane permeability but reducing aqueous solubility .
  • Thieno-fused analogs (e.g., 328068-90-2) demonstrate altered electronic profiles, with the thiophene ring contributing to π-stacking interactions in protein binding .

Functional Group Modifications

Replacing the carboxylic acid with other functional groups alters reactivity and biological interactions.

Compound Name Functional Group Key Properties
5,6,7,8-Tetrahydro-1,6-naphthyridin-2-ol Hydroxyl Lower acidity (pKa ~8–10); potential for hydrogen bonding
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxaldehyde Aldehyde Electrophilic; used in Schiff base formation but prone to oxidation
3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide Carboxamide Improved metabolic stability compared to carboxylic acid

Key Findings :

  • The hydroxyl derivative (5,6,7,8-tetrahydro-1,6-naphthyridin-2-ol) is less acidic than the carboxylic acid, limiting its use in pH-sensitive applications .
  • Carboxamide analogs exhibit enhanced resistance to enzymatic hydrolysis, making them suitable for oral drug formulations .

Key Findings :

  • Alkylation reactions (e.g., isobutyl substitution) often result in lower yields (~44%) due to steric hindrance .
  • Microwave synthesis improves reaction efficiency, achieving yields up to 75% for complex derivatives .

Preparation Methods

Stepwise Preparation Methodology

Step Number Reaction Type/Process Key Reagents and Conditions Outcome/Notes
1 Synthesis of 2-(2-chloro-6-methoxypyridin-3-yl)-2-oxoacetamide (Intermediate 23) Treatment of precursor (22) with H₂SO₄, NaBr, Ac₂O at room temperature, followed by neutralization and filtration 76% yield over three steps; colorless solid obtained
2 Heck-type vinylation 2-chloropyridine derivative (23) reacted with ethylene gas in presence of Pd catalyst (Pd(dppf)Cl₂), base (N,N-diisopropylethylamine), and 1-propanol at 95 °C Formation of vinylated intermediate, crucial for ring construction
3 One-pot cyclization and amination 3-acyl-2-vinylpyridine (19) treated under ammonia pressure (0.30 MPa) in methanol at 60 °C for 6 hours Formation of dihydronaphthyridine intermediate (17) in 79% assay yield
4 Enantioselective transfer hydrogenation Dihydronaphthyridine (17) subjected to ruthenium-catalyzed hydrogenation with ammonium formate and chiral Ru catalyst at 35 °C for 24 hours High enantiomeric excess (>98% ee), yielding chiral tetrahydronaphthyridine scaffold (31)
5 Deprotection and final conversion Treatment of protected intermediate (31) with 6 M HCl in THF at room temperature for 6 hours, followed by basification and extraction Isolation of 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid (16) with 89% yield and high purity

Detailed Research Findings and Notes

  • Atom Economy and Efficiency: The Heck vinylation using ethylene gas is an atom-economical process, minimizing waste and improving overall synthetic efficiency.

  • One-Pot Cyclization: The direct formation of dihydronaphthyridine from 2-vinyl-3-acylpyridine mediated by ammonia is unprecedented and simplifies the synthetic sequence by combining ring closure and amination in a single step.

  • Enantioselective Catalysis: The use of a ruthenium catalyst with a chiral ligand for transfer hydrogenation achieves high enantiomeric excess (up to 99.9% ee), critical for the biological activity of the compound.

  • Purification: The process notably avoids chromatographic purification or distillation, relying on crystallization and filtration techniques, which is advantageous for scale-up and industrial application.

  • Yield Improvement: Compared to earlier synthetic routes requiring nine steps with an overall yield of approximately 4%, this method reduces the longest linear sequence to six steps and improves the overall yield to around 25%.

Summary Table of Key Intermediates and Yields

Compound ID Description Yield (%) Enantiomeric Excess (ee) Purification Method
23 2-(2-chloro-6-methoxypyridin-3-yl)-2-oxoacetamide 76 Not applicable Filtration and washing
19 3-acyl-2-vinylpyridine Intermediate for cyclization - -
17 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide 60 (assay yield) - Crystallization, filtration
31 Chiral protected tetrahydronaphthyridine 87 >98.8% Crystallization
16 This compound (final product) 89 High purity Recrystallization

Additional Context and Applications

While the preparation methods focus on the asymmetric synthesis of the compound for pharmaceutical applications, this compound is also used in biochemical research, material science, and agricultural chemistry as a key intermediate. The synthetic accessibility of this compound with high enantiomeric purity is critical for its use in drug development and other advanced applications.

Q & A

What are the optimal synthetic routes for 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid derivatives in academic research?

Level : Basic
Methodological Answer :
The synthesis of naphthyridine derivatives often employs solvent-free, catalyst-free grinding methods for efficiency and reduced environmental impact. For example, ketones, malononitrile, and amines can be ground in a mortar (5–7 min, room temperature) to yield 1,2-dihydro[1,6]-naphthyridine derivatives with 90–97% efficiency . Functionalization at the C-2 position (e.g., trifluoromethylation) involves electrophilic substitution using CF₃ reagents under inert conditions, while carboxylation at C-3 may require oxidation of methyl esters with KMnO₄ or CrO₃ .

How do structural modifications at the C-2 and C-7 positions influence cytotoxic activity against cancer cell lines?

Level : Advanced
Methodological Answer :
Substituents at C-2 (e.g., trifluoromethyl groups) enhance steric and electronic effects, improving binding to targets like topoisomerases. At C-7, piperidinyl or indazolyl groups increase hydrophobicity, promoting membrane penetration. For example, 2-(indazol-5-yl)-6-(piperidin-4-yl)-1,7-naphthyridine derivatives showed IC₅₀ values <1 µM against HL-60 leukemia cells by inducing apoptosis via caspase-3 activation . Comparative 3D-QSAR models (using CoMFA/CoMSIA) can quantify electrostatic and steric contributions of substituents to activity .

What computational approaches are used to resolve contradictions in reported biological activities of naphthyridine derivatives?

Level : Advanced
Methodological Answer :
Discrepancies in activity data (e.g., varying IC₅₀ values across cell lines) can be addressed by:

  • Molecular docking : Compare binding poses of derivatives to targets (e.g., HIV integrase or PDK1) using software like AutoDock .
  • Contour map analysis : Electrostatic potential maps (e.g., blue contours for positive charge near C-1 NH) highlight favorable interactions, explaining why compounds like 15 and 16 show potent activity in HL-60 but not HeLa cells .
  • Meta-analysis : Pool data from multiple studies to identify trends in substituent effects .

How are 3D-QSAR models designed for naphthyridine-based anticancer agents?

Level : Advanced
Methodological Answer :
3D-QSAR requires:

Alignment : Superimpose naphthyridine cores from derivatives using RMSD minimization.

Descriptor calculation : Generate steric (Lennard-Jones) and electrostatic (Coulombic) fields.

Partial Least Squares (PLS) regression : Correlate descriptors with bioactivity (e.g., pIC₅₀). A study on HL-60 cells revealed that C-5 methyl and C-7 piperidinyl groups contributed 45% and 30% to activity, respectively . Cross-validation (q² >0.5) ensures model robustness.

What in vitro assays are validated for evaluating naphthyridine derivatives as antiviral agents?

Level : Basic
Methodological Answer :

  • HIV integrase inhibition : Use strand-transfer assays with fluorescently labeled DNA substrates. L-870,810 (a 1,6-naphthyridine) showed 85% inhibition at 10 nM .
  • Cytotoxicity counterscreening : Test compounds on non-target cells (e.g., HEK293) to exclude non-specific effects. EC₅₀/CC₅₀ ratios >10 indicate selectivity .

How does regioselectivity challenge the functionalization of the naphthyridine scaffold?

Level : Advanced
Methodological Answer :
Regioselectivity issues arise due to the electron-deficient nature of the naphthyridine ring. For example:

  • C-2 vs. C-4 substitution : Directed ortho-metalation (DoM) with LDA/TMPLi at −78°C favors C-2 functionalization .
  • C-7 carboxylation : Pd-catalyzed C–H activation using CO₂ requires careful control of pressure (1–3 atm) to avoid decarboxylation .

What pharmacokinetic challenges arise from trifluoromethyl substitution on naphthyridines?

Level : Advanced
Methodological Answer :
The trifluoromethyl group improves metabolic stability but increases logP, risking hepatotoxicity. Strategies include:

  • Prodrug design : Convert carboxylic acid to ethyl esters for oral bioavailability .
  • Caco-2 permeability assays : Measure apical-to-basolateral transport (Papp >1×10⁻⁶ cm/s indicates absorption) .

How can differential activity between naphthyridine analogs be rationalized using crystallography?

Level : Advanced
Methodological Answer :
X-ray crystallography of target-ligand complexes (e.g., naphthyridine bound to PARP1) reveals:

  • Hydrogen bonds : The C-1 NH forms a 2.8 Å bond with Asp766, critical for activity .
  • Steric clashes : Bulky C-5 substituents (e.g., tert-butyl) disrupt binding in tight pockets, explaining lower potency in A549 cells .

What in vivo models are suitable for testing naphthyridine-based neuroprotective agents?

Level : Basic
Methodological Answer :

  • Alzheimer’s models : Transgenic APP/PS1 mice treated orally (10 mg/kg/day) for 4 weeks, with Aβ40/42 levels measured via ELISA.
  • Behavioral assays : Morris water maze tests assess cognitive improvement. Compounds reducing Aβ plaques by >50% advance to Phase I .

How are multi-component reactions (MCRs) optimized for naphthyridine library synthesis?

Level : Advanced
Methodological Answer :
MCRs (e.g., Ugi or Passerini) require:

  • Solvent optimization : Toluene/ethanol (1:1) enhances yields by 20% vs. DMF.
  • Catalyst screening : Sc(OTf)₃ (5 mol%) accelerates imine formation (TOF = 120 h⁻¹) .
  • High-throughput purification : Automated flash chromatography (C18 column) isolates >95% pure products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid
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5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid

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